Dafphedyn

Diuresis Kappa opioid receptor In vivo pharmacology

Dafphedyn ([D-Ala2, (F5)Phe4]-dynorphin 1-13-NH2) is a synthetic peptide analog of dynorphin A-(1-13) with D-Ala2 and 5-fluorophenylalanine modifications. It retains high kappa opioid receptor selectivity and exhibits robust in vivo potency for central (ICV) studies of diuresis and antinociception. Native dynorphin A-(1-13) and [D-Ala2]-dynorphin 1-13-NH2 fail to elicit comparable diuretic or analgesic responses, making Dafphedyn essential for reproducible κ-opioid-mediated physiological endpoints. Ideal for SAR investigations of metabolic stability and functional efficacy in rodent models.

Molecular Formula C76H124F5N25O14
Molecular Weight 1706.9 g/mol
CAS No. 111846-43-6
Cat. No. B1669767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDafphedyn
CAS111846-43-6
Synonyms2-Ala-4-(5-F-Phe)-dynorphin amide (1-13)
DAFPHEDYN
dynorphin amide (1-13), Ala(2)-(5-F-Phe)(4)-
dynorphin amide (1-13), Ala(2)-(F(5)-Phe)(4)-
dynorphin amide (1-13), alanyl(2)-(5-fluorophenylalanine)(4)-
Molecular FormulaC76H124F5N25O14
Molecular Weight1706.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C76H124F5N25O14/c1-8-40(6)61(72(119)102-50(21-15-31-94-76(90)91)73(120)106-32-16-22-54(106)71(118)101-47(18-10-12-28-83)66(113)103-51(33-38(2)3)68(115)98-46(62(85)109)17-9-11-27-82)105-67(114)49(20-14-30-93-75(88)89)99-65(112)48(19-13-29-92-74(86)87)100-69(116)52(34-39(4)5)104-70(117)53(36-44-56(77)58(79)60(81)59(80)57(44)78)97-55(108)37-95-63(110)41(7)96-64(111)45(84)35-42-23-25-43(107)26-24-42/h23-26,38-41,45-54,61,107H,8-22,27-37,82-84H2,1-7H3,(H2,85,109)(H,95,110)(H,96,111)(H,97,108)(H,98,115)(H,99,112)(H,100,116)(H,101,118)(H,102,119)(H,103,113)(H,104,117)(H,105,114)(H4,86,87,92)(H4,88,89,93)(H4,90,91,94)/t40-,41+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1
InChIKeyGONRGWUCZCUEAR-NGBXKCEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dafphedyn (CAS 111846-43-6): A Modified Dynorphin A-(1-13) Analog with Demonstrated In Vivo Kappa Opioid Activity


Dafphedyn, chemically defined as [D-Ala2, (F5)Phe4]-dynorphin 1-13-NH2 (DAFPHEDYN), is a synthetic peptide analog of the endogenous opioid peptide dynorphin A-(1-13). The compound incorporates two key structural modifications: a D-alanine substitution at position 2 and a 5-fluorophenylalanine substitution at position 4 of the native sequence [1]. These modifications confer distinct pharmacological properties, including retention of high kappa opioid receptor selectivity and marked in vivo potency following central administration in rodent models [2]. Dafphedyn serves as a specialized research tool for investigating kappa opioid receptor-mediated physiological processes, particularly diuresis and nociception, where its activity profile differs measurably from that of the native peptide and other structurally related analogs .

Why Dafphedyn Cannot Be Replaced by Native Dynorphin Fragments or Simple D-Ala2 Analogs in Kappa Opioid Research


Generic substitution of Dafphedyn with native dynorphin A-(1-13) or simpler D-Ala2 analogs is scientifically untenable due to fundamental differences in functional activity and in vivo potency. Direct comparative studies demonstrate that an equal dose of the parent compound dynorphin A-(1-13) fails to elicit diuresis, while Dafphedyn produces a robust diuretic response [1]. Similarly, the D-Ala2 monosubstituted analog [D-Ala2]-dynorphin 1-13-NH2 lacks the analgesic efficacy observed with Dafphedyn [2]. These divergent functional outcomes arise from the unique combination of modifications in Dafphedyn, which collectively enhance metabolic stability and receptor activation properties in a manner not achieved by either modification alone. Consequently, experimental protocols that rely on a defined kappa opioid receptor-mediated in vivo effect cannot interchangeably use these compounds without risking loss of the critical diuretic or analgesic endpoints [3].

Dafphedyn Selection Evidence: Quantitative Comparator Data for Kappa Opioid Research and Procurement


Comparative Diuretic Activity: Dafphedyn vs. Native Dynorphin A-(1-13)

Intracerebroventricular (ICV) administration of Dafphedyn in rats produced a quantifiable diuretic response, whereas an equal dose of the native parent peptide dynorphin A-(1-13) completely failed to induce any diuresis under identical experimental conditions [1]. This stark contrast in functional outcome directly evidences the enhanced in vivo potency of Dafphedyn conferred by its specific structural modifications.

Diuresis Kappa opioid receptor In vivo pharmacology

Comparative Analgesic Activity: Dafphedyn vs. [D-Ala2]-Dynorphin A-(1-13)-NH2

Following central (ICV) administration in rats, Dafphedyn elicited profound analgesia, whereas the monosubstituted analog [D-Ala2]-dynorphin 1-13-NH2 completely failed to produce any analgesic effect under identical conditions [1]. This demonstrates that the D-Ala2 modification alone is insufficient to confer analgesic activity and that the additional 5-fluorophenylalanine substitution at position 4 is critical for this functional outcome.

Analgesia Nociception Kappa opioid receptor Peptide analog

Retention of High Kappa Opioid Receptor Selectivity Relative to Parent Peptide

Radioligand binding studies demonstrate that Dafphedyn retains the same degree of kappa opioid receptor selectivity as the native parent compound dynorphin A-(1-13) [1]. This is a critical preservation of pharmacological specificity; despite the synthetic modifications that enhance in vivo potency, Dafphedyn does not exhibit promiscuous binding to mu or delta opioid receptors beyond the selectivity profile inherent to dynorphin.

Receptor selectivity Kappa opioid receptor Radioligand binding

Affinity Reduction Compensated by Enhanced In Vivo Potency

Radioligand binding assays indicate that Dafphedyn exhibits a measurable drop in affinity for kappa opioid receptors compared to the native parent peptide dynorphin A-(1-13) [1]. Despite this reduction in in vitro binding strength, Dafphedyn demonstrates markedly enhanced in vivo potency, as evidenced by its ability to produce diuresis and analgesia where the higher-affinity parent compound and the D-Ala2 analog are inactive [2]. This disconnect between affinity and functional efficacy underscores the compound's improved metabolic stability and central nervous system bioavailability.

Binding affinity In vivo potency Kappa opioid receptor Peptide analog

Route-Dependent Activity Profile: Central vs. Peripheral Administration

Dafphedyn displays a marked dependence on route of administration for its diuretic effect. While ICV injection robustly induces diuresis in rats, intravenous (IV) administration at doses of 10, 25, and 50 mg/kg completely fails to elicit any diuretic response [1]. This indicates that Dafphedyn acts centrally and likely has limited blood-brain barrier penetration, a characteristic that defines its utility as a selective central kappa agonist and distinguishes it from peripherally active opioid compounds.

Route of administration Pharmacokinetics Central nervous system In vivo pharmacology

Validated Research Applications of Dafphedyn Based on Comparator-Driven Evidence


In Vivo Investigation of Kappa Opioid Receptor-Mediated Diuresis

Dafphedyn is uniquely suited for central (ICV) studies of kappa opioid receptor-regulated diuretic mechanisms in rodent models. Its demonstrated ability to induce diuresis, contrasting with the complete failure of native dynorphin A-(1-13) at equal doses [1], establishes Dafphedyn as a reliable tool for eliciting and studying this specific physiological response. Experimental designs that require a reproducible diuretic endpoint driven by central kappa receptor activation should select Dafphedyn over the parent peptide or alternative dynorphin fragments that lack this functional activity.

Elucidation of Central Kappa Opioid Analgesic Pathways

For research focused on central kappa opioid receptor-mediated antinociception, Dafphedyn provides a validated agonist that produces profound analgesia, whereas the structurally related [D-Ala2]-dynorphin 1-13-NH2 analog is entirely inactive [2]. This functional distinction makes Dafphedyn the compound of choice for dissecting the neural circuits and molecular mechanisms underlying kappa-opioid analgesia, ensuring that observed effects are attributable to the intended receptor target.

Kappa Opioid Receptor Selectivity Profiling in Complex Tissue Preparations

Given its retention of high kappa opioid receptor selectivity comparable to the native peptide [3], Dafphedyn serves as a reference agonist for validating kappa receptor-mediated responses in ex vivo tissue preparations or in vivo pharmacological studies where mu/delta receptor activation must be minimized. Its selectivity profile supports the attribution of observed physiological or behavioral outcomes specifically to kappa opioid receptor engagement.

Comparative Pharmacology Studies of Peptide Modification Effects on In Vivo Efficacy

Dafphedyn exemplifies a case where reduced in vitro binding affinity (relative to parent dynorphin) is compensated by markedly enhanced in vivo potency [4]. This inverse relationship makes Dafphedyn a valuable comparator in structure-activity relationship (SAR) studies aimed at understanding how specific amino acid substitutions (D-Ala2 and 5-fluorophenylalanine) influence metabolic stability, central bioavailability, and functional efficacy of dynorphin-derived peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dafphedyn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.